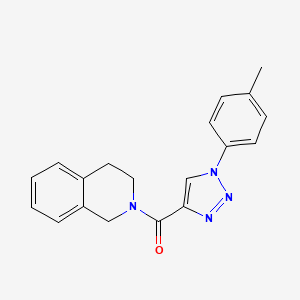
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is a derivative of isoquinoline and triazole, which are known for their biological activities.
科学的研究の応用
Electrochemical Applications : Methanol, which shares some chemical properties with the compound of interest, has been utilized in an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one. This process occurs at room temperature and in air atmosphere, without the need for homogeneous metal catalysts, external oxidants, or bases (Liu, Xu, & Wei, 2021).
Photochemical Substitution : Studies on 6-membered ring monoazaaromatic compounds, which are structurally related to the compound , indicate that they can be converted to semiquinone radicals when irradiated in methanol, demonstrating significant photochemical activity (Castellano, Catteau, & Lablache-Combier, 1975).
Synthesis of Therapeutic Agents : A derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, exhibits properties of anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulators, suggesting potential therapeutic applications (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Synthesis of Quinazolinones : The compound's structural similarity to quinazolinones, a scaffold in medicinal chemistry, points to its potential use in synthesizing biologically active compounds. Innovative strategies like the cascade cyclization/Leuckart–Wallach type strategy have been developed for preparing substituted quinazolinones, which could extend to compounds like (3,4-dihydroisoquinolin-2(1H)-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone (Bokale-Shivale et al., 2020).
Photochemical Reactions : The compound's structure suggests potential for interesting photochemical reactions, as evidenced by research on similar compounds (Giezendanner, Rosenkranz, Hansen, & Schmid, 1973).
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methylphenyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-6-8-17(9-7-14)23-13-18(20-21-23)19(24)22-11-10-15-4-2-3-5-16(15)12-22/h2-9,13H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTWEEAEKXAHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848861.png)
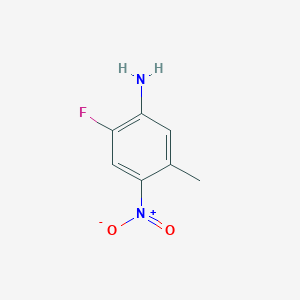
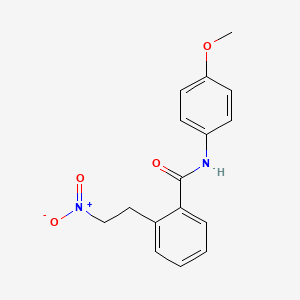

![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)
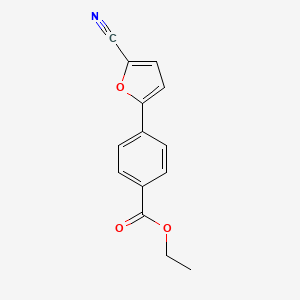
![N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2848871.png)
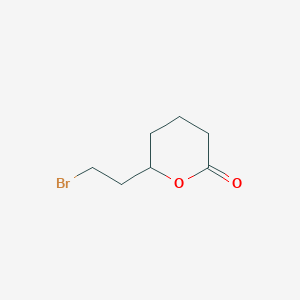
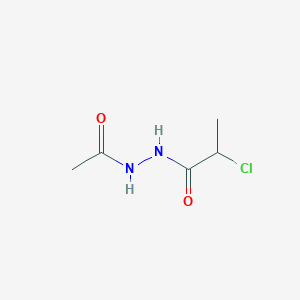
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2848876.png)
![4-{[5-Chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B2848879.png)
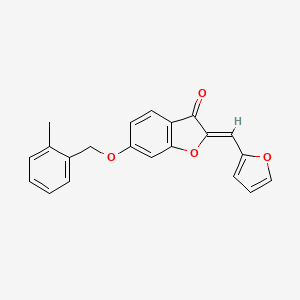

![N-(benzo[d][1,3]dioxol-5-yl)-4-(quinolin-8-yloxy)piperidine-1-carboxamide](/img/structure/B2848883.png)